N-(4-Cyano-2-methylphenyl)methanesulfonamide
Description
N-(4-Cyano-2-methylphenyl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonyl group attached to a phenyl ring substituted with a cyano (-CN) group at the 4-position and a methyl (-CH₃) group at the 2-position. Sulfonamides are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. The electron-withdrawing cyano group and steric effects of the methyl substituent are expected to influence its physicochemical properties, such as solubility, acidity, and spectroscopic characteristics, as well as biological interactions .
Properties
CAS No. |
910486-27-0 |
|---|---|
Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
N-(4-cyano-2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-7-5-8(6-10)3-4-9(7)11-14(2,12)13/h3-5,11H,1-2H3 |
InChI Key |
HKINIGWMFCQGQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyano-2-methylphenyl)methanesulfonamide typically involves the reaction of 4-cyano-2-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Cyano-2-methylaniline+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyano-2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-(4-aminomethylphenyl)methanesulfonamide.
Oxidation: Formation of N-(4-carboxy-2-methylphenyl)methanesulfonamide.
Scientific Research Applications
Medicinal Chemistry
N-(4-Cyano-2-methylphenyl)methanesulfonamide has been studied for its potential as an antimicrobial agent . Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate required for folic acid synthesis in bacteria. This competitive inhibition mechanism is crucial for developing new antibiotics, particularly against resistant strains of bacteria.
Case Study : Research has shown that derivatives of sulfonamides exhibit varying levels of activity against Mycobacterium tuberculosis, suggesting that modifications to the this compound structure could enhance its efficacy against this pathogen .
Anti-inflammatory and Cardiovascular Applications
Recent studies indicate that compounds similar to this compound may act as non-steroidal antagonists of mineralocorticoid receptors. This property suggests potential applications in treating cardiovascular and renal disorders, such as heart failure and diabetic nephropathy .
Research Findings : A study highlighted that specific modifications to the structure can lead to improved pharmacokinetic profiles, making these compounds suitable candidates for further development in therapeutic settings.
Material Science
The compound has also been explored for its applications in material science , particularly in the development of dyes and pigments due to its unique chemical structure. The cyano group enhances color properties, making it useful in various industrial applications.
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Applications | Notable Properties |
|---|---|---|---|
| N-(4-Chlorophenyl)-1-(2-methylphenyl)methanesulfonamide | Structure | Antimicrobial | Exhibits strong antibacterial activity |
| N-(4-Cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide | Structure | Antimicrobial | Improved solubility and bioavailability |
Mechanism of Action
The mechanism of action of N-(4-Cyano-2-methylphenyl)methanesulfonamide depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The cyano group can participate in hydrogen bonding and other interactions, while the sulfonamide group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-(2-Methylphenyl)methanesulfonamide vs. N-(3-Methylphenyl)methanesulfonamide : A DFT study revealed that the position of the methyl group significantly affects molecular conformation and NMR chemical shifts. For N-(2-Methylphenyl)methanesulfonamide, the proximity of the methyl group to the sulfonamide moiety induces steric and electronic effects, altering ¹H NMR signals (e.g., aromatic protons at δ ~7.2–6.8 ppm and methyl at δ ~2.3 ppm). In contrast, the 3-methyl isomer exhibits distinct shifts due to reduced steric interaction .
Physicochemical Properties
- Molecular Weight and Stability :
- Crystal Packing and Hydrogen Bonding: N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide forms specific hydrogen-bonding networks in its crystal structure. The target compound’s cyano group could disrupt such interactions, affecting crystallinity and solubility .
Spectroscopic Characteristics
- IR Spectroscopy: Sulfonamide S=O stretches: ~1350–1150 cm⁻¹ (consistent across analogs) .
- NMR Spectroscopy: Aromatic protons in the target compound are expected to downfield shift due to the cyano group’s deshielding effect, contrasting with N-(2-Methylphenyl)methanesulfonamide’s shifts .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(4-Cyano-2-methylphenyl)methanesulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the context of medicinal chemistry. The presence of the cyano group and the methanesulfonamide moiety contributes to its chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀N₂O₂S, with a molecular weight of approximately 198.25 g/mol. The compound features a cyano group (-C≡N) attached to a 2-methylphenyl ring, along with a methanesulfonamide functional group (-SO₂NH₂), which enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Binding Affinity : The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity toward biological targets.
- Inhibition of Enzymatic Activity : Studies have shown that similar compounds in the sulfonamide class can inhibit various enzymes, including carbonic anhydrases and certain kinases, which are crucial in cancer therapy and inflammation modulation .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Properties : Compounds with similar structures have been explored for their potential as anti-HIV agents. For example, modifications to the phenyl ring have resulted in compounds with robust antiviral activities at low nanomolar concentrations .
- Inflammation Modulation : The compound has been investigated as a potential NLRP3 inflammasome inhibitor, which plays a vital role in inflammatory diseases. In vitro studies demonstrated that related compounds significantly inhibited interleukin-1β (IL-1β) secretion, indicating potential therapeutic effects against inflammatory conditions .
- Anticancer Activity : Preliminary studies suggest that this compound may influence cell cycle regulation and apoptosis induction in cancer cells. The structural characteristics allow it to interact with key proteins involved in cell proliferation .
Case Studies
Several studies have reported on the bioactivity of related compounds:
- Study on Antiviral Activity : A recent study characterized a series of compounds based on the p-cyanoaniline fragment, demonstrating that modifications could lead to enhanced antiviral properties against HIV-1 .
- NLRP3 Inflammasome Inhibition : Research indicated that specific derivatives showed IC50 values in the low nanomolar range for inhibiting IL-1β release, showcasing their potential as therapeutic agents for inflammatory diseases .
Comparative Analysis
To better understand the biological significance of this compound, a comparison with similar compounds was performed:
| Compound Name | Structure Features | Key Biological Activity | IC50 (μM) |
|---|---|---|---|
| N-(5-Cyano-2-methylphenyl)methanesulfonamide | Cyano at position 5 | Antiviral activity | 0.055 |
| N-Cyano-sulfoximineurea derivatives | Sulfoximine moiety | NLRP3 inflammasome inhibition | 7 |
| This compound | Cyano at position 4 | Potential anticancer and anti-inflammatory effects | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
